molecular formula C14H11BrN2 B8454922 1-benzyl-6-bromo-1H-benzo[d]imidazole

1-benzyl-6-bromo-1H-benzo[d]imidazole

Cat. No.: B8454922
M. Wt: 287.15 g/mol
InChI Key: KHRQWUPQXHUGAJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature

The systematic name 1-benzyl-6-bromo-1H-benzo[d]imidazole follows IUPAC guidelines, which prioritize substituent positions and parent ring identification. The parent structure, benzo[d]imidazole, consists of a benzene ring fused to an imidazole ring at the 1- and 3-positions (Figure 1). The prefix "1H-" denotes the tautomeric form where the hydrogen resides on the nitrogen at position 1. Substituents are numbered based on their positions relative to the fused ring system:

  • Benzyl group (C₆H₅CH₂) at position 1.
  • Bromine atom at position 6.

This nomenclature avoids ambiguity by explicitly defining the substituent locations, distinguishing it from isomers such as 5-bromo-1-benzylbenzimidazole.

Structural Relationship to Benzimidazole Derivatives

Benzimidazole derivatives share a fused bicyclic framework, but substituent variations confer distinct chemical and biological properties. For example:

  • 1-Methyl-6-bromo-1H-benzimidazole (CAS 53484-16-5) replaces the benzyl group with a methyl group, reducing steric bulk.
  • Unsubstituted benzimidazole (C₇H₆N₂) lacks halogen or alkyl groups, making it less lipophilic.

The benzyl group in this compound enhances π-π stacking interactions with aromatic residues in proteins, while bromine increases molecular polarizability, facilitating halogen bonding.

Positional Numbering System Analysis

The numbering system for benzimidazoles follows the fusion point of the benzene and imidazole rings. Positions 1 and 3 on the imidazole correspond to the ortho positions on the benzene ring (Figure 2). Tautomerism allows hydrogen migration between nitrogens at positions 1 and 3, but the 1H-form is thermodynamically favored. Substituents at position 6 (as in this compound) occupy the para position relative to the fused imidazole, influencing electronic effects across the ring.

Table 1: Comparative Substituent Effects in Benzimidazole Derivatives
Compound Substituent at Position 1 Substituent at Position 6 Molecular Weight (g/mol) LogP
1-Benzyl-6-bromo-1H-benz[d]imidazole Benzyl Bromine 287.15 3.8
1-Methyl-6-bromo-1H-benzimidazole Methyl Bromine 226.06 2.1
Benzimidazole Hydrogen Hydrogen 118.14 1.0

Data derived from PubChem entries .

Comparative Analysis of Substituent Configurations

Substituent size and electronegativity critically impact reactivity and bioactivity:

  • Benzyl vs. Methyl : The benzyl group’s aromatic ring enhances lipophilicity (LogP = 3.8 vs. 2.1 for methyl), improving membrane permeability but potentially reducing aqueous solubility.
  • Bromine vs. Chlorine : Bromine’s higher atomic radius and polarizability strengthen halogen bonds with biological targets compared to chlorine, though it increases molecular weight.

Synthetic routes to this compound typically involve:

  • Benzimidazole Core Formation : Condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
  • Bromination : Electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) at position 6.
  • Benzylation : Alkylation with benzyl chloride in the presence of a base (e.g., K₂CO₃).

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

1-benzyl-6-bromobenzimidazole

InChI

InChI=1S/C14H11BrN2/c15-12-6-7-13-14(8-12)17(10-16-13)9-11-4-2-1-3-5-11/h1-8,10H,9H2

InChI Key

KHRQWUPQXHUGAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=C(C=C3)Br

Origin of Product

United States

Scientific Research Applications

Structure and Characteristics

1-Benzyl-6-bromo-1H-benzo[d]imidazole features a benzimidazole core with a bromine atom and a benzyl substituent, which enhances its reactivity and biological activity. The presence of these functional groups contributes to its unique properties, making it an attractive candidate for various applications.

Pharmaceutical Applications

This compound has shown promise as a lead compound in drug discovery:

  • Antimicrobial Activity : Studies indicate that derivatives of benzimidazole exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. Research has demonstrated that modifications to the benzimidazole structure can enhance antibacterial efficacy .
  • Anticancer Properties : The compound's structural characteristics allow it to interact with specific molecular targets involved in cancer progression. Preliminary studies suggest potential activity against cancer cell lines, warranting further investigation into its therapeutic applications.

Material Science

In addition to biological applications, this compound is utilized in the development of new materials:

  • Catalysts : Its unique chemical properties make it suitable for use as a catalyst in various organic reactions, facilitating processes such as C-H activation and other transformations .
  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, enhancing material performance in various industrial applications.

Antimicrobial Activity Case Study

A study published in PMC highlighted the synthesis of several benzimidazole derivatives, including this compound, which exhibited high antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for some derivatives was reported to be less than 1 µg/mL, indicating potent antibacterial properties .

Anticancer Activity Case Study

Research has also focused on the anticancer potential of benzimidazole derivatives. In vitro studies demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. Molecular docking studies suggested that these compounds could effectively bind to targets involved in cancer cell proliferation.

Chemical Reactions Analysis

3.1. Substitution Reactions

1-Benzyl-6-bromo-1H-benzo[d]imidazole can undergo various substitution reactions, particularly at the C-2 position of the benzimidazole ring. These reactions can be facilitated by nucleophilic substitution mechanisms.

Reaction TypeConditionsProduct
Nucleophilic SubstitutionStrong base, suitable nucleophileSubstituted benzimidazole

3.2. Debenzylation

The benzyl group can be removed under acidic or reducing conditions to yield the parent benzimidazole compound.

Reaction TypeConditionsProduct
DebenzylationAcidic conditions or reducing agents6-Bromo-1H-benzo[d]imidazole

3.3. Alkylation and Acylation

Like other benzimidazoles, this compound can undergo alkylation and acylation reactions to introduce alkyl or acyl groups onto the benzimidazole ring.

Reaction TypeConditionsProduct
AlkylationAlkyl halides or alkylating agentsAlkylated benzimidazole
AcylationAcyl chlorides or anhydridesAcylated benzimidazole

Biological Activities:

  • Antimicrobial Activity : Benzimidazoles have shown activity against various bacteria and fungi .

  • Antiviral Activity : Some benzimidazole derivatives exhibit antiviral properties, including activity against HIV .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights structural differences and electronic effects between 1-benzyl-6-bromo-1H-benzo[d]imidazole and analogous compounds:

Compound Name Substituents Electronic Effects Key Properties
This compound N1: Benzyl; C6: Br Br (electron-withdrawing); Benzyl (moderate electron-donating) High lipophilicity; Reduced electrophilicity at C6
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine N1: Ethylamine; C2: Br Br (electron-withdrawing); Ethylamine (electron-donating) Increased solubility due to amine; Higher reactivity at C2
1-(2-Bromoethyl)-6-methyl-1H-benzo[d]imidazole N1: 2-Bromoethyl; C6: CH₃ CH₃ (electron-donating); Bromoethyl (steric hindrance) Enhanced metabolic stability; Moderate reactivity
1H-Benzo[d]imidazole (Parent Compound) None High reactivity due to unsubstituted ring

Key Observations :

  • The benzyl group in the target compound increases steric bulk and lipophilicity compared to ethylamine or bromoethyl substituents, which may influence pharmacokinetic properties like absorption and tissue penetration.
  • The bromine atom at C6 deactivates the aromatic ring, reducing susceptibility to electrophilic substitution reactions (e.g., ozonation) compared to methyl-substituted analogs .
Reactivity with Ozone

Benzimidazole derivatives react with ozone via attack on the imidazole ring’s C-C double bond. Substituents significantly alter reactivity:

Compound Ozone Rate Constant (kO₃, M⁻¹s⁻¹) Major Ozonation Products Yield (%)
This compound Estimated <10 (extrapolated) Brominated ring-opened products (e.g., glyoxal derivatives)
Imidazole ~56 Formamide, formate, glyoxal 14–54
Pyrazole ~56 (slower at pH 7) Maleimide, formate 34–54
1-Benzylimidazole Not reported Proposed: Benzyl-formamide derivatives

Key Findings :

  • The bromine atom in the target compound likely reduces ozonation efficiency compared to non-halogenated analogs due to electron-withdrawing effects, which stabilize the aromatic ring against electrophilic attack .
  • Benzyl-substituted azoles (e.g., 1-benzylimidazole) follow reaction pathways dominated by ozone attack on the heterocyclic ring rather than the benzene moiety, as the latter has lower reactivity (kO₃ = 2 M⁻¹s⁻¹ for benzene vs. 56 M⁻¹s⁻¹ for pyrazole) .

Q & A

Q. How can researchers enhance the reliability of computational models for benzimidazole derivatives?

  • Combine DFT calculations with experimental UV-vis spectroscopy to validate electronic transitions .
  • Use B3LYP/6-311++G(d,p) basis sets for accurate geometric optimization and NBO analysis .

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